{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid
Overview
Description
{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid is a useful research compound. Its molecular formula is C20H14N2O4S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.06742811 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, including thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, has been reported. These compounds exhibit antibacterial activity primarily against Gram-positive bacterial strains, with some showing similar or higher activity than reference drugs such as oxacillin and cefuroxime. The presence of electron-withdrawing substituents at the phenyl ring is favorable for antibacterial response, although the molecular geometry does not significantly impact activity (Trotsko et al., 2018).
Antimicrobial and Antifungal Activity
A novel synthesis approach has led to the creation of imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine derivatives. Some of these synthesized compounds exhibited moderate antibacterial and antifungal activities, contributing to the development of new therapeutic agents (Youssef et al., 2015).
Synthesis and Antioxidant Activities
Research has also focused on the synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives, highlighting their high antioxidant and anticancer activities. This demonstrates the potential of these compounds in developing treatments for oxidative stress-related diseases and cancer (Saied et al., 2019).
Properties
IUPAC Name |
2-[3-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-18(24)12-21-11-13(15-8-4-5-9-16(15)21)10-17-19(25)22(20(26)27-17)14-6-2-1-3-7-14/h1-11H,12H2,(H,23,24)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNLTIPPDPPCJ-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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